molecular formula C13H16N2O3 B2926371 ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate CAS No. 899367-77-2

ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Cat. No.: B2926371
CAS No.: 899367-77-2
M. Wt: 248.282
InChI Key: RVAYOLJJWNCYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a quinazolinone derivative characterized by a methyl substituent at position 3 of the quinazolinone core and an ethyl ester group attached via an acetoxy linker. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYOLJJWNCYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization and esterification. Common reagents used in the synthesis include:

  • Anthranilic acid or its derivatives
  • Aldehydes or ketones
  • Acid catalysts (e.g., hydrochloric acid, sulfuric acid)
  • Esterification agents (e.g., ethanol, ethyl chloroformate)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate would depend on its specific interactions with molecular targets. Typically, compounds in the quinazolinone family exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Compound Name Core Substituent (Position 3) Functional Group (Position 2) Key Properties/Applications References
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Methyl Ethyl ester Discontinued; structural intermediate
2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide Phenyl Hydrazide Precursor for Schiff bases with antimicrobial activity
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate Phenyl Sulfanyl-ethyl ester Crystal structure resolved (P21/n space group); planar quinazoline ring
Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Ethyl Methyl ester 95% purity; discontinued

Key Observations :

  • Methyl vs. Phenyl Substituents : Methyl groups (e.g., target compound) may enhance metabolic stability compared to bulkier phenyl groups, which could improve bioavailability.
  • Ester vs. Sulfanyl Groups : Sulfanyl derivatives (e.g., ) exhibit distinct intermolecular interactions (e.g., S···H hydrogen bonds), influencing crystal packing and solubility.

Key Observations :

  • Nucleophilic substitution with chloroacetate is a common route for ester-functionalized quinazolinones.
  • Schiff base formation () introduces aromatic aldehydes, enabling diversification for biological screening.

Crystallographic and Physicochemical Properties

Compound Space Group Planarity (r.m.s. deviation) Dihedral Angle (Quinazoline vs. Substituent) Notable Interactions
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate P21/n 0.0207 Å 86.83° (phenyl ring) Intramolecular C–H···O
Phosphonate Derivatives (e.g., 3e) N/A N/A N/A Phosphonate groups enhance hydrophilicity

Key Observations :

  • Planar quinazoline cores (e.g., ) facilitate π-π stacking, critical for solid-state stability.

Biological Activity

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of 248.28 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, characteristic of quinazolinones. The presence of an ester group may influence its solubility and reactivity within biological systems .

Synthesis

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization and esterification. Common reagents include:

  • Anthranilic acid or derivatives
  • Aldehydes or ketones
  • Acid catalysts (e.g., hydrochloric acid)
  • Esterification agents (e.g., ethanol)

This synthetic route allows for the generation of various derivatives with potentially enhanced biological activities .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential in combating bacterial infections. For instance, derivatives have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazolinone compounds. This compound and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain structural modifications have been linked to enhanced cytotoxic effects against specific cancer cell lines .

Anticonvulsant Activity

Quinazolinones are also recognized for their anticonvulsant properties. This compound has been investigated for its efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are required to elucidate the precise pathways involved .

Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie et al. demonstrated that derivatives of quinazolinones, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .

Study 2: Antitumor Effects

In a research study published in 2016 by Al-Suwaidan et al., various quinazolinone derivatives were tested for their cytotoxic effects on human breast cancer cells. This compound was among the compounds that showed promising results in inhibiting cell viability at low micromolar concentrations .

Summary Table of Biological Activities

Biological ActivityFindings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; MIC values established .
Antitumor Inhibits proliferation of cancer cells; effective at low micromolar concentrations .
Anticonvulsant Reduces seizure activity in animal models; mechanisms involve neurotransmitter modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves condensation of substituted anthranilic acid derivatives with active methylene compounds (e.g., ethyl chloroacetate) under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution, followed by cyclization to form the quinazolinone core . Characterization relies on NMR (¹H/¹³C) for structural elucidation and single-crystal X-ray diffraction (as in related ethyl quinazolinone acetates) to confirm hydrogen bonding networks (N–H···O and C–H···O interactions) and crystal packing .
Example Synthesis Conditions
Reactant: 2-Mercapto-3-(p-tolyl)-quinazolin-4(3H)-one
Reagent: Ethyl chloroacetate
Base: K₂CO₃
Solvent: DMF
Temperature: Reflux (~100°C)
Yield: ~75% (after recrystallization)

Q. How do hydrogen-bonding interactions influence the crystallization of this compound?

  • Methodological Answer : X-ray crystallography reveals that intermolecular N–H···O and C–H···O hydrogen bonds stabilize the crystal lattice. For instance, in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, N–H···O bonds form chains along the a-axis, while C–H···O interactions create layers, affecting solubility and polymorphic behavior .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify energetically favorable pathways. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error steps. For example, reaction barriers for cyclization steps can be modeled to select optimal catalysts or solvents .
Computational Workflow
Step 1: DFT-based transition state analysis
Step 2: Free energy landscape mapping
Step 3: Experimental validation under predicted conditions
Outcome: 20–30% reduction in optimization time

Q. What statistical experimental design (DoE) strategies are effective in optimizing yield and purity?

  • Methodological Answer : Fractional factorial designs or response surface methodology (RSM) minimize experimental runs while maximizing data quality. For quinazolinone derivatives, factors like temperature, solvent polarity, and stoichiometry are varied systematically. A Central Composite Design (CCD) could model nonlinear relationships, identifying critical parameters (e.g., excess ethyl chloroacetate improves yield by 15% in thioacetate analogs) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Multi-technique validation is essential:

  • XRD : Resolves static solid-state structure.
  • VT-NMR : Detects temperature-dependent tautomeric shifts.
  • DFT Calculations : Simulate solvent effects on conformational equilibria .

Q. What role do substituents (e.g., 3-methyl group) play in modulating biological activity or reactivity?

  • Methodological Answer : The 3-methyl group enhances steric hindrance, slowing hydrolysis of the ester moiety. Comparative studies with analogs (e.g., 3-phenyl vs. 3-methyl) show that electron-donating groups stabilize the quinazolinone ring, affecting reactivity in nucleophilic substitutions .

Q. How can reactor design principles improve scalability of its synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (CRDC subclass RDF2050104) can isolate intermediates, reducing purification steps. Pilot-scale trials should prioritize solvent selection (e.g., switching from DMF to acetonitrile) to improve safety and yield .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying diastereomer ratios?

  • Methodological Answer : Stereochemical outcomes depend on reaction kinetics vs. thermodynamics. For example, kinetic control in DMF may favor the cis-isomer, while prolonged heating shifts equilibrium to the trans-form. Chiral HPLC and NOESY NMR differentiate diastereomers, while Eyring plots quantify activation barriers .

Q. How do solvent polarities affect the compound’s stability during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., DMSO) show slower degradation than protic solvents (e.g., ethanol), due to reduced hydrolysis. LC-MS monitors degradation products (e.g., free carboxylic acid), guiding formulation strategies .

Methodological Tools Table

Technique Application Reference
Single-crystal XRDHydrogen bonding and polymorphism analysis
DoE (RSM)Reaction optimization
DFT CalculationsTransition state modeling
Continuous-flow reactorsScalable synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.